Enhanced Hydrogen-Bonding Capacity Relative to N,N-Dimethylpyridine-4-sulfonamide
2-Amino-N,N-dimethylpyridine-4-sulfonamide possesses one hydrogen bond donor (from the 2-amino group), whereas N,N-dimethylpyridine-4-sulfonamide has zero . This difference directly impacts aqueous solubility and potential for intermolecular interactions in both synthetic and biological contexts.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 donor |
| Comparator Or Baseline | N,N-Dimethylpyridine-4-sulfonamide: 0 donors |
| Quantified Difference | Increase of 1 donor |
| Conditions | Computed molecular properties (standard software) |
Why This Matters
The presence of a hydrogen bond donor enhances solubility in polar solvents and enables specific molecular recognition, which can be critical for catalytic activity or target binding.
